molecular formula C17H22N4O B2724490 1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one CAS No. 1251549-07-1

1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

Cat. No.: B2724490
CAS No.: 1251549-07-1
M. Wt: 298.39
InChI Key: VWXQTIQHSYFRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a complex organic compound that features a pyridine ring, a piperazine ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one typically involves multi-step organic reactions. One common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a pyridine derivative, the piperazine ring can be formed through a cyclization reaction.

    Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via a substitution reaction, where a suitable pyrrole derivative reacts with the intermediate compound.

    Formation of the Butanone Linker: The final step involves the formation of the butanone linker, which can be achieved through a series of condensation and reduction reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary, but typical reagents include halogenating agents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-imidazol-1-yl)butan-1-one: Similar structure but with an imidazole ring instead of a pyrrole ring.

    1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-indol-1-yl)butan-1-one: Contains an indole ring instead of a pyrrole ring.

Uniqueness

1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is unique due to the combination of its pyridine, piperazine, and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)-4-pyrrol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-17(7-5-11-19-9-3-4-10-19)21-14-12-20(13-15-21)16-6-1-2-8-18-16/h1-4,6,8-10H,5,7,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXQTIQHSYFRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.